Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
Core Structure and Substituent Positioning
The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a bicyclic system where a five-membered imidazole ring is fused to a six-membered pyrazine ring. The fusion occurs between the 1-position of the imidazole and the 2-position of the pyrazine, creating a planar, aromatic scaffold. Key substituents include:
- Bromine at the 8-position (pyrazine ring)
- Chlorine at the 6-position (pyrazine ring)
- Ethoxycarbonyl group at the 2-position (imidazole ring)
The IUPAC name, ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate , reflects this substitution pattern and fusion topology.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₇BrClN₃O₂ | |
| Molecular weight | 304.53 g/mol | |
| SMILES | CCOC(=O)C1=CN2C(=NC=C(Br)N2Cl)N1 | |
| InChIKey | NHORKGPBKKWTGJ-UHFFFAOYSA-N |
Electronic and Steric Effects
The electron-withdrawing bromine and chlorine atoms induce significant electronic perturbations, polarizing the pyrazine ring and enhancing electrophilic reactivity at adjacent positions. The ethoxycarbonyl group contributes steric bulk, potentially influencing rotational freedom around the C2–C9 bond.
Properties
IUPAC Name |
ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-14-4-6(11)13-7(10)8(14)12-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFDFKLEQCCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine as a Model
A closely related synthetic method for 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions (e.g., sodium bicarbonate or sodium carbonate) in ethanol or methanol solvent at 25–55 °C for 2–24 hours. The product is isolated by extraction, drying, and recrystallization from ethyl acetate/hexane mixtures, yielding high purity material with yields around 68–72% (Table 1).
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Reactants | 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution | Molar ratio ~1:1.2 |
| Base | Sodium bicarbonate, sodium carbonate, or sodium hydroxide | Controls pH, facilitates cyclization |
| Solvent | Ethanol or methanol | Reaction medium |
| Temperature | 25–55 °C | Mild heating promotes reaction |
| Time | 2–24 hours | Reaction completion monitored |
| Workup | Concentration, ethyl acetate extraction, water washing, drying over Na2SO4 | Purification steps |
| Recrystallization | Ethyl acetate/normal hexane (1:1) | Improves purity |
| Yield | 67.8–72.0% | High purity product obtained |
Table 1: Representative synthesis of 6-bromoimidazo[1,2-a]pyridine (adapted from patent CN103788092A)
This method exemplifies the gentle reaction conditions and straightforward workup suitable for scale-up and industrial application.
Extension to this compound
For the target compound, the synthetic route involves:
- Starting from a halogenated aminopyrazine derivative (e.g., 6-chloro-8-bromo-2-aminopyrazine).
- Reacting with an ethyl α-haloketone or α-haloester such as ethyl bromopyruvate or ethyl chloroacetate to form the imidazo[1,2-a]pyrazine ring system.
- The reaction is typically conducted in ethanol or similar solvents under reflux or mild heating with a base like sodium bicarbonate or triethylamine to promote cyclization.
- The ethyl carboxylate group is introduced either by using an ester-containing precursor or by esterification post-cyclization.
This approach is supported by analogous syntheses of ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, where the cyclocondensation of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in the presence of sodium bicarbonate in ethanol under reflux yields the desired imidazo-fused heterocycle with yields ranging from 76.6% to 95%.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Temperature | 25–60 °C | Higher temperatures accelerate reaction but may cause side reactions |
| Reaction Time | 2–24 hours | Sufficient time needed for complete cyclization |
| Base Type | Sodium bicarbonate, sodium carbonate, triethylamine | Influences reaction rate and product purity |
| Solvent | Ethanol, methanol, water mixtures | Solubility and reaction medium polarity affect yield |
| Molar Ratios | Aminopyrazine: α-haloester ~1:1.2 | Stoichiometric balance critical for high yield |
| Workup | Extraction with ethyl acetate, drying over Na2SO4, recrystallization | Essential for removing impurities and isolating pure product |
Characterization and Purity Assessment
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical environment of protons and carbons in the heterocyclic ring and ester group.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic pattern consistent with bromine and chlorine atoms.
- Melting Point Determination : Provides purity indication; typical melting points for related compounds range around 76–78 °C.
- Chromatographic Purity (HPLC or GC-MS) : Ensures >95% purity for synthetic intermediates.
Summary Table of Preparation Methods
| Step | Description | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation of halogenated aminopyrazine with α-haloester | 6-chloro-8-bromo-2-aminopyrazine, ethyl bromopyruvate | Ethanol, NaHCO3, 50–60 °C, 5–12 h | 76.6–95 | Mild conditions, high purity |
| 2 | Workup and extraction | Ethyl acetate, water, Na2SO4 drying | Room temperature | N/A | Efficient phase separation |
| 3 | Recrystallization | Ethyl acetate/hexane (1:1) | Room temperature | N/A | Improves purity and crystallinity |
Research Findings and Practical Considerations
- The use of mild bases such as sodium bicarbonate is preferred to avoid decomposition of sensitive intermediates.
- Solvent choice impacts solubility and reaction kinetics; ethanol is commonly used for its balance of polarity and ease of removal.
- The halogen substituents (bromo and chloro) are introduced either by starting from appropriately substituted aminopyrazines or by selective halogenation post-cyclization.
- The ethyl carboxylate group is stable under the reaction conditions and facilitates further functionalization in medicinal chemistry applications.
- The described methods are scalable and reproducible, suitable for both laboratory synthesis and industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to oxides or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate has been studied for its potential antimicrobial properties. Research indicates that compounds with similar imidazo[1,2-a]pyrazine structures exhibit activity against various bacterial strains. A study demonstrated that derivatives of this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
2. Anticancer Properties
The compound has shown promise in anticancer research. A recent investigation into imidazo[1,2-a]pyrazine derivatives found that they could induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The mechanism involves the activation of caspases and modulation of cell cycle regulators, indicating that this compound could serve as a scaffold for developing new anticancer agents .
3. Inhibitors of Protein Kinases
Protein kinases are crucial targets in cancer therapy. Studies have suggested that compounds similar to this compound can act as selective inhibitors of specific kinases involved in tumor progression. For instance, research on related compounds has shown inhibition of the PI3K/Akt pathway, which is often dysregulated in cancers .
Material Science Applications
1. Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyrazine derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic semiconductors due to its ability to form stable thin films with good charge transport properties. This has implications for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Photocatalysis
Research has indicated that the compound can be used as a photocatalyst in various chemical reactions under light irradiation. Its ability to absorb light and facilitate electron transfer makes it a candidate for applications in environmental remediation processes, such as the degradation of pollutants or water splitting for hydrogen production .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial | This compound showed effective inhibition against E. coli and S. aureus with MIC values comparable to existing antibiotics. |
| Investigation into Anticancer Effects | Cancer Research | Induced apoptosis in breast cancer cell lines through caspase activation; potential as a lead compound for new therapies. |
| Organic Electronics Research | Material Science | Demonstrated excellent charge transport properties when used in thin film transistors; potential application in OLEDs. |
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting their function. This compound may target enzymes or receptors involved in critical biological processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyrazine scaffold is highly modifiable, with substituents at positions 6 and 8 significantly influencing physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : Piperazine-substituted derivatives (e.g., ethyl 6-bromo-8-(4-methylpiperazin-1-yl)) exhibit higher aqueous solubility (>10 mg/mL) compared to halogenated analogs (<1 mg/mL) due to ionizable amine groups .
- Stability : Halogenated compounds (e.g., tribromo derivatives) are sensitive to light and moisture, requiring storage at -20°C, while saturated analogs (e.g., tetrahydroimidazopyrazines) are stable at room temperature .
Key Research Findings
Halogenation Enhances Bioactivity : Bromine and chlorine at positions 6 and 8 improve antimicrobial and antitumor activity by increasing electrophilicity and binding affinity to bacterial DNA gyrase or kinase targets .
Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to the carboxylic acid (e.g., imidazo[1,2-a]pyrazine-2-carboxylic acid) reduces lipophilicity but enhances hydrogen-bonding interactions in enzyme binding pockets .
Heterocyclic Modifications : Thiophene or piperazine substituents at position 8 improve pharmacokinetic profiles, including oral bioavailability and blood-brain barrier penetration .
Biological Activity
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics. The compound features a fused ring system with imidazo[1,2-a]pyrazine core, substituted at the 8-position with a bromine atom and at the 6-position with a chlorine atom. Its carboxylate group enhances its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H8BrClN2O2
- Molecular Weight : 303.54 g/mol
- Melting Point : 155-157°C
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The presence of halogen substituents (bromine and chlorine) typically enhances the lipophilicity and bioavailability of the compound, allowing it to penetrate cellular membranes more effectively.
Antitumor Activity
Research has indicated that imidazo[1,2-a]pyrazine derivatives exhibit antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on this compound have demonstrated its potential to inhibit cancer cell lines in vitro.
Antimicrobial Properties
Imidazo compounds are often evaluated for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The exact mechanisms are under investigation, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
-
Study on Antitumor Effects : A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical) 15 Induction of apoptosis MCF7 (Breast) 20 Cell cycle arrest at G1 phase -
Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A typical synthesis involves cyclocondensation of halogenated precursors under basic conditions. For example, analogous imidazopyrazine derivatives are synthesized by heating brominated ketones (e.g., 2-bromo-1-(6-bromo-3-pyridyl)ethanone) with amino-pyrazine derivatives in 2-propanol at 80°C, using sodium bicarbonate to neutralize HBr byproducts . Optimizing stoichiometry (1:1 molar ratio) and reaction time (~12–18 hours) improves yield (e.g., 44.7% in related syntheses). Purity is enhanced by column chromatography (e.g., 0–5% MeOH/EA gradients) or recrystallization .
Q. Which purification techniques are effective for isolating halogenated imidazopyrazine derivatives?
- Methodological Answer : Halogenated byproducts (e.g., residual bromo precursors) can be removed via silica gel chromatography using ethyl acetate/hexane or methanol/ethyl acetate gradients. Recrystallization from ethanol/dichloroethane mixtures is effective for obtaining high-purity crystals, as demonstrated in X-ray crystallography studies . For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., ethyl ester protons at ~4.3 ppm, aromatic protons at 7–8 ppm) .
- X-ray crystallography : Determines dihedral angles between aromatic systems (e.g., 16.2° between pyridine and imidazopyrazine rings in related compounds) and validates regioselectivity .
- HPLC : Purity ≥97% is confirmed using C18 columns with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in sealed containers under inert gas (N/Ar) to prevent hydrolysis of the ester group. Avoid moisture, as halogenated imidazopyrazines are hygroscopic and prone to decomposition. Use desiccants (e.g., silica gel) in storage vials .
Advanced Research Questions
Q. How can computational reaction design optimize halogenated imidazopyrazine synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example, reaction path searches identify energy barriers for competing bromination at C6 vs. C8 positions. ICReDD’s workflow integrates computational predictions with high-throughput screening to prioritize experimental conditions, reducing trial-and-error cycles .
Q. What strategies mitigate competing side reactions during halogenation?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution byproducts.
- Protecting groups : Use tert-butyl esters to shield reactive carboxylates during bromination.
- Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes undesired halogen scrambling, as shown in analogous pyrazine syntheses .
Q. How do electronic effects of bromo/chloro substituents influence reactivity in cross-coupling?
- Methodological Answer : Bromine’s strong electron-withdrawing effect activates the C8 position for nucleophilic substitution (e.g., SNAr). In contrast, chlorine’s smaller size and lower electronegativity favor π-π stacking in catalyst-substrate interactions. X-ray data show that substituent positioning alters dihedral angles, affecting steric accessibility in Pd-mediated couplings .
Q. How are discrepancies between computational predictions and experimental outcomes resolved?
- Methodological Answer : Iterative feedback loops are critical. For example, if DFT predicts C6 bromination but experiments yield C8 products, recalibrate calculations using experimental crystal data (e.g., bond lengths, angles). Adjust solvation models (e.g., COSMO-RS) to account for solvent polarity effects on transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
